molecular formula C16H17BrMgO B14896864 2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide

2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14896864
M. Wt: 329.51 g/mol
InChI Key: VRUKXUBTLBCVFD-UHFFFAOYSA-M
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Description

2-(4-isopropylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 2-(4-isopropylphenoxymethyl)phenyl group into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(4-isopropylphenoxymethyl)bromobenzene with magnesium in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the integrity of the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed in nucleophilic substitution and coupling reactions.

Scientific Research Applications

2-(4-isopropylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to introduce the 2-(4-isopropylphenoxymethyl)phenyl group into complex molecules.

    Pharmaceutical Research: Utilized in the synthesis of potential drug candidates.

    Material Science: Employed in the preparation of novel materials with specific properties.

    Chemical Biology: Used to modify biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed by aqueous workup.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.

    4-Isopropylphenylmagnesium Bromide: Another Grignard reagent with a similar structure but lacking the phenoxymethyl group.

Uniqueness

2-(4-isopropylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the phenoxymethyl group, which can impart different reactivity and selectivity in chemical reactions compared to simpler Grignard reagents .

Properties

Molecular Formula

C16H17BrMgO

Molecular Weight

329.51 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-4-propan-2-ylbenzene;bromide

InChI

InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h3-6,8-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VRUKXUBTLBCVFD-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-]

Origin of Product

United States

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